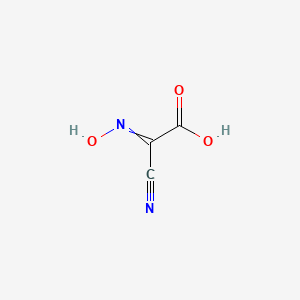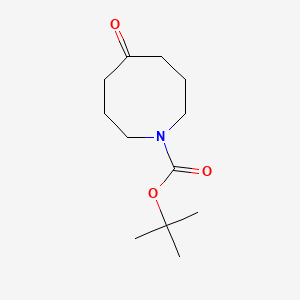
氰基(羟基亚氨基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Cyano(hydroxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as an additive in peptide synthesis to improve yield and reduce racemization.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the large-scale production of peptides for various industrial applications.
作用机制
Target of Action
Cyano(hydroxyimino)acetic acid, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Mode of Action
The compound interacts with its targets by suppressing base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) . It displays a remarkable capacity to suppress racemization and an impressive coupling efficiency in both automated and manual synthesis .
Biochemical Pathways
Cyano(hydroxyimino)acetic acid affects the peptide synthesis pathway. It is used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis . It is extensively adopted in the pharmaceutical platform for the synthesis of various scaffolds such as Weinreb Amides and Oligobenzamides .
Pharmacokinetics
It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This solubility likely impacts its bioavailability.
Result of Action
The result of the action of Cyano(hydroxyimino)acetic acid is the high yields and the low racemization of the peptides obtained . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .
Action Environment
The action, efficacy, and stability of Cyano(hydroxyimino)acetic acid can be influenced by environmental factors such as temperature and pH. The compound exhibits a markedly slowed thermal decomposition on heating . Also, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 .
准备方法
Synthetic Routes and Reaction Conditions
Cyano(hydroxyimino)acetic acid is synthesized by reacting ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. The reaction yields the compound in an 87% yield. The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
The industrial production of cyano(hydroxyimino)acetic acid follows similar synthetic routes as laboratory preparation, with optimizations for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Cyano(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with cyano(hydroxyimino)acetic acid include:
Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis to form amide bonds.
Diisopropylcarbodiimide (DIC): Another carbodiimide used in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): A water-soluble carbodiimide used in peptide synthesis.
Major Products Formed
The major products formed from reactions involving cyano(hydroxyimino)acetic acid depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with minimal racemization.
相似化合物的比较
Similar Compounds
1-Hydroxybenzotriazole (HOBt): A commonly used peptide-linking reagent that is explosive.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide-linking reagent with similar properties to HOBt but also explosive.
Uniqueness
Cyano(hydroxyimino)acetic acid is unique in its ability to suppress racemization and base-catalyzed side reactions without the explosive risks associated with HOBt and HOAt. It also exhibits a markedly slowed thermal decomposition on heating compared to these benzotriazole derivatives .
属性
IUPAC Name |
2-cyano-2-hydroxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEFRTDDIMNTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824046 |
Source


|
| Record name | Cyano(hydroxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78325-18-5 |
Source


|
| Record name | Cyano(hydroxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?
A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)





![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)


